molecular formula C22H26ClN3O2 B14447912 Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- CAS No. 77420-94-1

Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)-

Cat. No.: B14447912
CAS No.: 77420-94-1
M. Wt: 399.9 g/mol
InChI Key: AUYJLHAZIDSRDL-UHFFFAOYSA-N
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Description

Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is a complex organic compound belonging to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring, which is further linked to an octanamide chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of high-purity reagents and advanced purification methods ensures the production of high-quality Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the transcription and replication processes, leading to cell death. The compound also binds to cellular membranes, affecting membrane potential and ion transport . These actions contribute to its cytotoxic and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its octanamide chain, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its higher efficacy in biological applications compared to other acridine derivatives .

Properties

CAS No.

77420-94-1

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

8-[(6-chloro-2-methoxyacridin-9-yl)amino]octanamide

InChI

InChI=1S/C22H26ClN3O2/c1-28-16-9-11-19-18(14-16)22(17-10-8-15(23)13-20(17)26-19)25-12-6-4-2-3-5-7-21(24)27/h8-11,13-14H,2-7,12H2,1H3,(H2,24,27)(H,25,26)

InChI Key

AUYJLHAZIDSRDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCCC(=O)N

Origin of Product

United States

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